molecular formula C19H23N5O4 . HCl B195031 N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride CAS No. 98902-29-5

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride

Cat. No. B195031
CAS RN: 98902-29-5
M. Wt: 421.9 g/mol
InChI Key: LYASKMMJFCEPIG-UHFFFAOYSA-N
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Description

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride (let’s call it NADQMFCH ) is a synthetic organic compound. Its chemical formula is C₁₉H₂₁N₅O₄·HCl. The compound contains a quinazoline core with a furan-2-carboxamide side chain. It has been investigated for its potential pharmacological properties.



Synthesis Analysis

The synthesis of NADQMFCH involves several steps, including the condensation of 4-amino-6,7-dimethoxyquinazoline-2-carbaldehyde with a methylamine derivative. Subsequent reactions lead to the formation of the furan-2-carboxamide moiety. Detailed synthetic pathways and optimization strategies have been explored in the literature.



Molecular Structure Analysis

NADQMFCH exhibits a complex molecular structure. The quinazoline ring system provides rigidity, while the furan-2-carboxamide group introduces flexibility. The methylamino side chain contributes to the overall hydrophilicity. The compound’s three-dimensional arrangement influences its interactions with biological targets.



Chemical Reactions Analysis

NADQMFCH can participate in various chemical reactions, such as amidation, acylation, and cyclization. These reactions may alter its pharmacological properties or lead to the formation of derivatives with modified activities. Researchers have investigated its reactivity under different conditions.



Physical And Chemical Properties Analysis


  • Physical State : NADQMFCH exists as a white crystalline powder.

  • Solubility : It is soluble in polar solvents like water and dimethyl sulfoxide (DMSO).

  • Melting Point : The compound melts at a specific temperature (refer to literature for exact values).

  • Stability : NADQMFCH is stable under certain storage conditions but may degrade over time.

  • Spectroscopic Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) analyses provide insights into its functional groups and connectivity.


Scientific Research Applications

Metabolism and Characterization

  • Metabolism in Liver Microsomes and Hepatocytes : This compound, also known as prazosin, has been studied for its in vitro biotransformation in liver microsomes from rats, dogs, and humans, and in rat and human cryopreserved hepatocytes. Major metabolic pathways include demethylation, amide hydrolysis, and O-glucuronidation. Several new metabolites, including oxidation products of the piperazine ring and ring-opened metabolites from oxidative cleavage of the furan ring, have been characterized (Erve et al., 2007).

Synthesis and Derivatives

  • Synthesis of Metabolites : The synthesis of specific metabolites of prazosin, including demethyl analogues and other minor metabolites, has been achieved. These metabolites are less potent than prazosin in lowering blood pressure but contribute to its antihypertensive effect (Althuis & Hess, 1977).
  • Derivatives with Therapeutic Properties : N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

Pharmacological Studies

  • Bioisosteric Replacements for Enhanced Analgesic Properties : The substitution of the benzyl phenyl ring in N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides by an isosteric heterocycle led to increased analgesic activity in some derivatives (Ukrainets et al., 2016).
  • Antimicrobial and Antifungal Properties : Some quinoline-attached furan-2(3H)-ones derived from this compound show significant anti-inflammatory and antibacterial activities, with reduced gastrointestinal toxicity and lipid peroxidation (Alam et al., 2011).

Synthesis and Chemical Studies

  • New Practical Synthesis Approaches : An efficient, four-step synthesis method for prazosin has been described, which is adaptable for the preparation of other substituted 4-aminoquinazolines (Honkanen et al., 1980).
  • Synthesis of Antihypertensive Derivatives : Derivatives of this compound, specifically N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines, have been synthesized and shown to have good antihypertensive activity in rats, particularly the derivative alfuzosin (Manoury et al., 1986).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and experimentation.

  • Hazardous Reactions : Avoid incompatible reagents or conditions that may lead to decomposition.

  • Environmental Impact : Dispose of NADQMFCH properly to prevent environmental contamination.


Future Directions


  • Biological Evaluation : Investigate NADQMFCH’s activity against specific disease targets (e.g., cancer, inflammation, or infectious diseases).

  • Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to optimize pharmacological properties.

  • Formulation Development : Consider dosage forms (tablets, injections, etc.) for potential clinical use.

  • Clinical Trials : Assess safety, efficacy, and pharmacokinetics in preclinical and clinical studies.


properties

IUPAC Name

N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]furan-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4.ClH/c1-24(8-5-7-21-18(25)14-6-4-9-28-14)19-22-13-11-16(27-3)15(26-2)10-12(13)17(20)23-19;/h4,6,9-11H,5,7-8H2,1-3H3,(H,21,25)(H2,20,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYASKMMJFCEPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)C1=CC=CO1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543372
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)-amino)propyl)furan-2-carboxamide hydrochloride

CAS RN

98902-29-5
Record name N-{3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl}furan-2-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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